![molecular formula C11H20N2O3 B3027978 tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate CAS No. 1445951-76-7](/img/structure/B3027978.png)
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
Overview
Description
“tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by its CAS number [1445951-76-7] .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H20N2O2. It has a molecular weight of 212.29 g/mol . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13 .Scientific Research Applications
Synthesis and Chemical Transformations
- This compound plays a significant role in organic synthesis, particularly in the formation of aminopyrroles and bicyclic analogues. A study by Qiu, Wang, and Zhu (2017) demonstrated the use of tert-butylamine in a palladium-catalyzed reaction to produce polysubstituted aminopyrroles (Qiu, Wang, & Zhu, 2017).
- Another application was found in the work by Moskalenko and Boev (2014), where tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions to form hexahydro-3aH-furo[3,4-h]isoquinoline derivatives, highlighting the compound's utility in producing complex organic structures (Moskalenko & Boev, 2014).
Role in Catalysis and Reactions
- The compound has been utilized in Diels-Alder reactions, as demonstrated by Padwa, Brodney, and Lynch (2003). Their research illustrated its use in preparing hexahydroindolinones, indicating its potential in catalyzing cycloaddition reactions (Padwa, Brodney, & Lynch, 2003).
- Hozjan et al. (2023) highlighted its use in the organocatalyzed synthesis of pyrrole carboxylates, demonstrating the compound's versatility in synthesizing diverse organic molecules (Hozjan et al., 2023).
Development of Pharmacologically Relevant Intermediates
- Bahekar et al. (2017) developed an efficient synthesis process for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, underlining its importance as a pharmacophore in diverse pharmacological activities (Bahekar et al., 2017).
- The synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, as described by Jarugu et al. (2018), further demonstrates its application in creating intermediates for nicotinic acetylcholine receptor agonists (Jarugu et al., 2018).
properties
IUPAC Name |
tert-butyl (3aR,6S,6aR)-6-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-7(12)9-8(13)4-5-15-9/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWQZIICCESNY-DJLDLDEBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112734 | |
Record name | 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate | |
CAS RN |
1445951-76-7 | |
Record name | 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, 6-aminohexahydro-, 1,1-dimethylethyl ester, (3aR,6S,6aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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